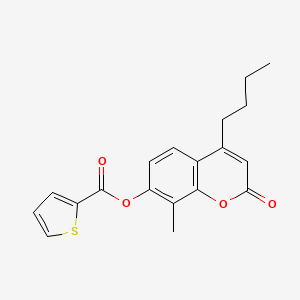

![molecular formula C17H18N2O B5000607 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5000607.png)

2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(4-Ethylphenoxy)methyl]-4-methyl-1H-benzimidazole belongs to the benzimidazole class, which is known for its diverse pharmacological activities. The structural modifications of benzimidazole have been explored extensively to enhance its biological activities. While the specific compound is a derivative within this class, the general interest in benzimidazole derivatives stems from their antihistaminic, antineoplastic, antimicrobial, and anti-inflammatory properties among others.

Synthesis Analysis

Mécanisme D'action

Target of Action

The primary targets of 2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole are various bacterial and fungal strains . This compound has shown significant antimicrobial properties, making it effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Mode of Action

The compound interacts with its microbial targets by disrupting essential biological processes, leading to their inhibition or death

Biochemical Pathways

Given its antimicrobial properties, it likely interferes with essential microbial pathways, such as cell wall synthesis or dna replication .

Result of Action

The result of the compound’s action is the inhibition of microbial growth. It has been shown to be active at low concentrations against a variety of bacterial and fungal strains . This suggests that it could potentially be used as a potent antimicrobial agent.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole has been shown to exhibit significant antimicrobial properties. It interacts with various enzymes and proteins, particularly those involved in bacterial cell wall synthesis and fungal cell membrane integrity . The compound’s interaction with these biomolecules often results in the inhibition of enzyme activity, leading to the disruption of essential biochemical pathways in microorganisms. For instance, it has been observed to inhibit the activity of enzymes such as β-lactamases and chitin synthases, which are crucial for the survival of bacteria and fungi, respectively .

Cellular Effects

The effects of this compound on cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with cell membrane integrity, causing increased permeability and subsequent cell death . Additionally, this compound has been shown to affect cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can induce the expression of stress-related genes and proteins, leading to programmed cell death in pathogenic microorganisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity and preventing the completion of vital biochemical reactions . For example, the compound’s binding to β-lactamases prevents these enzymes from breaking down β-lactam antibiotics, thereby enhancing the efficacy of these drugs against resistant bacterial strains . Similarly, its interaction with chitin synthases inhibits the synthesis of chitin, a key component of fungal cell walls, leading to cell death .

Temporal Effects in Laboratory Settings

The stability and effectiveness of this compound have been studied extensively in laboratory settings. Over time, the compound has been shown to maintain its antimicrobial activity, although some degradation may occur under certain conditions . Long-term studies have indicated that the compound remains effective in inhibiting microbial growth for extended periods, making it a promising candidate for therapeutic applications . Its stability can be influenced by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits microbial growth without causing significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its antimicrobial activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, the compound’s metabolites have been shown to retain some antimicrobial activity, contributing to its overall effectiveness . The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and cell membrane, where it exerts its antimicrobial effects . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity. The compound is primarily localized in the cytoplasm and cell membrane, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its effectiveness against microbial pathogens .

Propriétés

IUPAC Name |

2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-3-13-7-9-14(10-8-13)20-11-16-18-15-6-4-5-12(2)17(15)19-16/h4-10H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMYJNSLPXQUKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5000525.png)

![2,2-diphenyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5000534.png)

![ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5000540.png)

![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)

![4-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5000558.png)

![N-(2-hydroxyethyl)-N-isopropyl-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5000584.png)

![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5000599.png)

![1-(4-bromophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5000601.png)

![2-chloro-5-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5000609.png)

![1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)